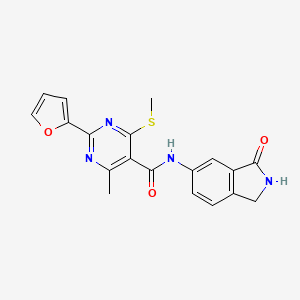![molecular formula C14H15N3O2S B2931627 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1705149-15-0](/img/structure/B2931627.png)
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methanesulfonyl group and a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction proceeds through Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and high atom economy are often applied to optimize the synthesis process, reduce waste, and improve yield .
化学反応の分析
Types of Reactions
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid yields sulfone derivatives .
科学的研究の応用
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also exhibit inhibitory activity against protein kinases and have therapeutic potential.
Uniqueness
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity in substitution reactions, and its 3-methylphenyl group contributes to its binding affinity with molecular targets .
特性
IUPAC Name |
6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJUCOFXXAZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
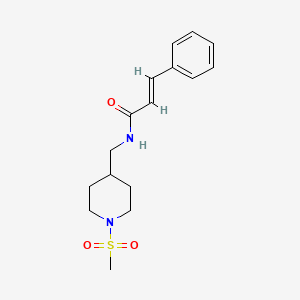
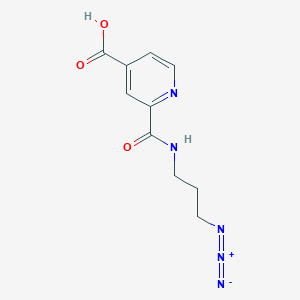
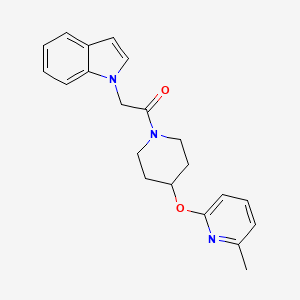
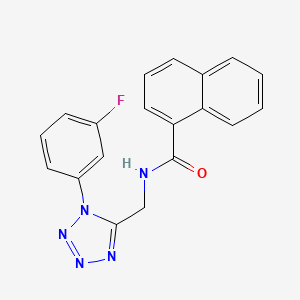
![1-[2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2931553.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)
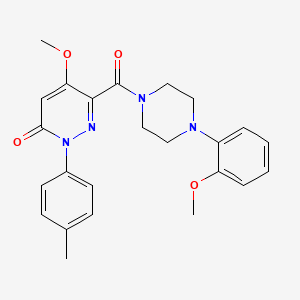
![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2931557.png)
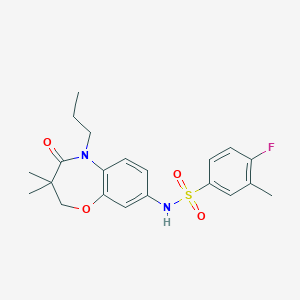
![1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole](/img/structure/B2931559.png)
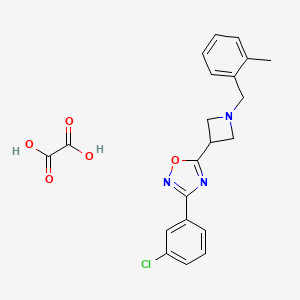
![1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B2931563.png)
![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)
